(R)-methyl 2-(benzylamino)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-2-(benzylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVDOHPKFIBYPZ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120571-58-6 | |
| Record name | methyl (2R)-2-(benzylamino)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs include methyl 3-(benzylamino)propanoate (3c), methyl N-α-methylbenzylaminobutanoate (5a), and methyl N-α-methylbenzyl-3-amino-2-methylpropionate (5b) . These compounds share a benzylamino-ester framework but differ in substituent positions, chain length, and stereochemistry. Below is a detailed comparison:
Structural Differences and Implications
Substituent Position: The amino group in (R)-methyl 2-(benzylamino)propanoate is at C2, whereas in 3c, it is at C2.
Chain Length: Compound 5a has a butanoate chain (C4), offering greater conformational flexibility compared to the C3 backbone of the target compound. This may alter solubility and interaction with chiral catalysts.
Stereochemistry : While 5a and 5b exhibit diastereomerism due to multiple chiral centers, the target compound’s enantiomeric purity (R-configuration) is critical for applications requiring high stereoselectivity, such as enzyme inhibition studies .
Spectral and Analytical Data
- The target compound lacks reported spectral data, but analogs like 3c and 5a show distinct ¹H-NMR signals for methyl ester groups (δ ~3.65 ppm) and benzyl protons (δ ~7.30 ppm) .
- Diastereomers 5a and 5b are separable via gradient flash chromatography, highlighting the importance of stereochemistry in purification .
Research and Industrial Relevance
Despite its discontinuation in commercial catalogs , this compound remains a model for studying chiral induction in ester derivatives. Its analogs, such as 5a and 5b, demonstrate the feasibility of tuning steric and electronic properties for applications in asymmetric catalysis or drug discovery. Future research should explore scalable synthetic routes and enantioselective derivatization to address current availability limitations.
Q & A
Q. What are the common synthetic routes for (R)-methyl 2-(benzylamino)propanoate, and what key reaction conditions influence yield and stereoselectivity?
- Methodological Answer : The synthesis typically involves multi-step strategies, such as esterification of protected amino acids or nucleophilic substitution. For example:
Amino Protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino functionality during synthesis .
Esterification : React the protected amino acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester .
Deprotection : Remove the protecting group using conditions like hydrogenolysis (for Cbz) or trifluoroacetic acid (for Boc) .
- Key Conditions : Temperature control (<40°C) and anhydrous solvents (e.g., THF) minimize racemization. Catalysts like DMAP improve esterification efficiency .
Q. Which analytical techniques are critical for confirming the structural integrity and enantiomeric purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify backbone structure (e.g., characteristic shifts for benzylamino groups at δ 4.2–4.5 ppm) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB and mobile phases (hexane:isopropanol) to confirm >98% enantiomeric excess .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 238.144) and detects impurities .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer :
- Peptide Mimetics : Serves as a chiral building block for non-natural amino acids in protease-resistant peptides .
- Enzyme Inhibition Studies : Modifies active sites of serine hydrolases (e.g., lipases) via its ester group, monitored by kinetic assays .
- Prodrug Synthesis : Functionalized to enhance bioavailability of amine-containing therapeutics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer :
- Purity Assessment : Re-analyze compounds via HPLC and NMR to rule out batch-specific impurities .
- Assay Standardization : Compare IC₅₀ values under uniform conditions (pH 7.4 buffer, 37°C) to control variables .
- Structural Confirmation : Use X-ray crystallography to resolve discrepancies in stereochemical assignments .
Q. What computational strategies are effective in predicting the reactivity and potential biological targets of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Models reaction pathways (e.g., ester hydrolysis energy barriers) using software like Gaussian .
- Molecular Docking : Screens against protein databases (PDB) to predict binding to targets like G-protein-coupled receptors (GPCRs) .
- MD Simulations : Assess stability in biological membranes (e.g., logP ~1.5) using GROMACS .
Q. How can reaction parameters be optimized to mitigate racemization during the synthesis of this compound?
- Methodological Answer :
- Low-Temperature Conditions : Perform coupling reactions at 0–5°C to suppress base-induced racemization .
- Enantioselective Catalysts : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymes (lipases) for stereocontrol .
- In Situ Monitoring : Track enantiomeric ratio via circular dichroism (CD) during synthesis .
Q. What methodologies are recommended for studying the metabolic stability and degradation pathways of this compound in vitro?
- Methodological Answer :
- Hepatocyte Incubations : Use human liver microsomes (HLMs) with NADPH cofactors to identify oxidative metabolites via LC-MS/MS .
- Accelerated Stability Testing : Expose compounds to pH 1–9 buffers and analyze degradation products over 72 hours .
- Radiolabeling : Incorporate ¹⁴C at the methyl group to trace metabolic fate in excretion studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
